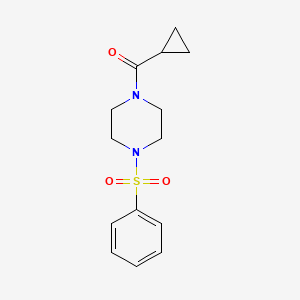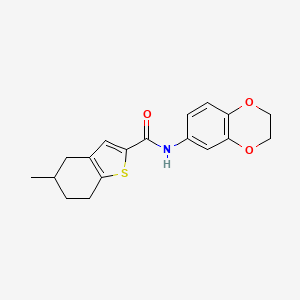
1-(cyclopentylcarbonyl)-4-(3-fluorobenzyl)piperazine
説明
1-(cyclopentylcarbonyl)-4-(3-fluorobenzyl)piperazine, commonly known as CPP, is a chemical compound that has attracted the attention of many researchers due to its potential applications in the field of neuroscience. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and memory formation.
作用機序
The 1-(cyclopentylcarbonyl)-4-(3-fluorobenzyl)piperazine receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. When glutamate binds to the receptor, it causes the influx of calcium ions into the postsynaptic neuron, which triggers a cascade of intracellular signaling events. CPP acts as a competitive antagonist of the this compound receptor by binding to the same site as glutamate and blocking its activity. This results in the inhibition of calcium influx and the downstream signaling pathways associated with this compound receptor activation.
Biochemical and Physiological Effects:
CPP has been shown to have a number of biochemical and physiological effects in various experimental models. Studies have demonstrated that CPP can protect against excitotoxicity-induced neuronal damage, reduce epileptic seizures, and improve cognitive function in animal models of stroke and traumatic brain injury. However, CPP has also been shown to have some adverse effects, such as impairing learning and memory in certain contexts.
実験室実験の利点と制限
CPP has several advantages as a tool for studying the 1-(cyclopentylcarbonyl)-4-(3-fluorobenzyl)piperazine receptor. It is highly selective and potent, which means that it can be used at low concentrations without affecting other neurotransmitter systems. It is also relatively stable and easy to handle in the laboratory. However, there are some limitations to its use. CPP has a relatively short half-life, which means that it may need to be administered repeatedly during experiments. It also has some adverse effects, such as impairing learning and memory, which may limit its use in certain experimental paradigms.
将来の方向性
There are several future directions for research on CPP and its potential applications in the field of neuroscience. One area of interest is the development of more selective and potent 1-(cyclopentylcarbonyl)-4-(3-fluorobenzyl)piperazine receptor antagonists that can be used to study the role of these receptors in various physiological and pathological conditions. Another area of interest is the investigation of the downstream signaling pathways that are affected by this compound receptor blockade, and how these pathways may be targeted for therapeutic intervention. Additionally, there is interest in exploring the potential use of CPP and other this compound receptor antagonists as therapeutic agents for neurological disorders.
科学的研究の応用
CPP has been extensively studied for its potential applications in the field of neuroscience. It is a potent and selective 1-(cyclopentylcarbonyl)-4-(3-fluorobenzyl)piperazine receptor antagonist, which means that it can block the activity of these receptors without affecting other neurotransmitter systems. This makes CPP a valuable tool for studying the role of this compound receptors in various physiological and pathological conditions, such as stroke, traumatic brain injury, and neurodegenerative diseases.
特性
IUPAC Name |
cyclopentyl-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-7-3-4-14(12-16)13-19-8-10-20(11-9-19)17(21)15-5-1-2-6-15/h3-4,7,12,15H,1-2,5-6,8-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRZESPEVQNFKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4432590.png)




![methyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4432637.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4432660.png)
![1-butyryl-4-[(2,5-dichlorophenyl)sulfonyl]piperazine](/img/structure/B4432661.png)
![(3,5-dimethyl-1H-pyrazol-4-yl){[(isopropylthio)acetyl]amino}acetic acid](/img/structure/B4432670.png)



